GSK-J1 sodium
Description
The Jumonji C (JmjC) Demethylase Family
The Jumonji C (JmjC) domain-containing proteins represent a major family of histone demethylases. cusabio.com These enzymes utilize iron (II) and α-ketoglutarate as cofactors to catalyze the removal of methyl groups from lysine (B10760008) residues on histones. mdpi.com The JmjC family is capable of demethylating mono-, di-, and tri-methylated lysines. cusabio.com
The JmjC family is diverse, with over 30 members in humans, classified into several subfamilies based on sequence similarity. cusabio.comnih.gov While the JmjC catalytic domain is a shared feature, these proteins often contain other domains that contribute to their functional specificity, such as DNA binding domains or domains that mediate protein-protein interactions. nih.govmdpi.com This structural diversity allows them to target different histone residues and participate in a wide array of biological processes. oup.com Emerging evidence also suggests that some JmjC proteins may have functions beyond histone demethylation. mdpi.comnih.gov
Within the JmjC family, JMJD3 (also known as KDM6B) and UTX (KDM6A) are particularly significant as they are the primary enzymes responsible for demethylating histone H3 at lysine 27 (H3K27). nih.govrarediseasesjournal.com Specifically, they remove the di- and tri-methyl marks (H3K27me2/3), which are generally associated with gene repression. rarediseasesjournal.com The removal of these repressive marks by JMJD3 and UTX leads to the activation of target genes. asm.org These demethylases are crucial for various biological processes, including development, differentiation, immunity, and have been implicated in diseases like cancer. rarediseasesjournal.comebi.ac.uk While UTX is widely expressed, JMJD3 expression can be induced by stimuli such as inflammation. nih.gov
Genesis and Context of GSK-J1 Sodium Salt in Epigenetic Research
The critical role of H3K27 demethylases in health and disease spurred the development of specific inhibitors to study their function and as potential therapeutic agents. GSK-J1 is a potent and selective inhibitor of the KDM6 subfamily of H3K27 demethylases, particularly JMJD3 and UTX. tocris.commedchemexpress.comhellobio.com It was developed as a chemical tool to probe the biological roles of these enzymes. thesgc.org Due to the polar nature of GSK-J1, a more cell-permeable ethyl ester prodrug, GSK-J4, was also created, which is rapidly hydrolyzed to GSK-J1 inside cells. researchgate.netglpbio.com The availability of GSK-J1 and its derivatives has enabled researchers to investigate the consequences of inhibiting H3K27 demethylation in various contexts, including inflammation, cancer, and developmental processes. nih.govfrontiersin.orgnih.govfrontiersin.org For instance, studies using GSK-J1 have shown that inhibiting JMJD3 can modulate the inflammatory response in macrophages and has potential therapeutic applications in inflammatory diseases. nih.govnih.gov In cancer research, GSK-J1 has been used to explore the role of H3K27 demethylases in tumor growth and has shown promise in suppressing ovarian cancer cells. frontiersin.orgnih.govresearchgate.net
| Enzyme | IC50 (nM) | Reference |
|---|---|---|
| JMJD3 (KDM6B) | 28 | tocris.com |
| UTX (KDM6A) | 53 | tocris.com |
| KDM5B | 170 | tocris.com |
| KDM5C | 550 | tocris.com |
| KDM5A | 6,800 | tocris.com |
Historical Development of JmjC Demethylase Inhibitors
The field of protein methylation research began in the 1960s, with early observations that histone amino acids could be methylated. oncotarget.com For a long time, histone methylation was considered a permanent, irreversible modification. This view was overturned with the discovery of the first histone lysine demethylase, LSD1 (Lysine-Specific Demethylase 1), in 2004. cambridge.orgresearchgate.net
Shortly after, a second, larger family of histone demethylases was identified, all containing a characteristic Jumonji C (JmjC) domain. oncotarget.comcambridge.orgmdpi.com Unlike the LSD family, these JmjC domain-containing enzymes are dependent on Fe(II) and α-ketoglutarate (α-KG) as cofactors to catalyze demethylation. cambridge.orgnih.gov This mechanism allows them to remove not only mono- and di-methylated lysines but also trimethylated lysines, a feat not possible for LSD1. cambridge.org
The discovery of the JmjC family, which includes over 30 distinct proteins in humans, opened a new chapter in understanding chromatin dynamics and the regulation of biological processes. oncotarget.comencyclopedia.pub The realization that aberrant activity of these enzymes is implicated in diseases, including cancer and inflammatory disorders, spurred the development of small-molecule inhibitors. mdpi.comfrontiersin.org
The initial challenge in developing inhibitors for the JmjC family was achieving selectivity. acs.org Early broad-spectrum inhibitors like N-oxalylglycine (NOG), an analog of the cofactor α-KG, helped to validate the therapeutic potential but lacked specificity for individual JmjC enzymes. cambridge.org Subsequent efforts employed structure-based design and fragment-based screening approaches to create more potent and selective tool molecules. acs.orgresearchgate.net This has been a difficult task due to the structural similarities among the active sites of different JmjC demethylases. mdpi.com These advanced medicinal chemistry strategies ultimately led to the development of compounds like GSK-J1. researchgate.net
Positioning of this compound Salt as a Research Tool
GSK-J1 has been established as a potent and selective chemical probe for studying the biological functions of the KDM6 subfamily of histone demethylases, specifically JMJD3 (KDM6B) and UTX (KDM6A). researchgate.nettandfonline.comtocris.combio-techne.com These enzymes are responsible for removing the repressive H3K27me3/2 epigenetic marks, thereby activating gene expression. tandfonline.comcaymanchem.com
Developed through a collaboration between GlaxoSmithKline and the Structural Genomics Consortium (SGC), GSK-J1 was the first selective small-molecule inhibitor for the KDM6 family. researchgate.netthesgc.org It functions as an α-ketoglutarate competitive inhibitor, binding to the enzyme's active site and chelating the essential iron cofactor. researchgate.netsigmaaldrich.com Its high selectivity is a key feature; it shows negligible activity against a wide array of other histone demethylases, protein kinases, and other enzymes, making it a reliable tool for specifically probing KDM6 function. tandfonline.comcaymanchem.comthesgc.org
However, the utility of GSK-J1 itself in cell-based assays is limited. caymanchem.comglpbio.com The compound contains a highly polar carboxylate group, which is crucial for its binding to the target enzyme but restricts its ability to cross cell membranes. caymanchem.comglpbio.com To overcome this, researchers developed GSK-J4, a cell-permeable ethyl ester prodrug. researchgate.netcaymanchem.com Once inside the cell, GSK-J4 is rapidly hydrolyzed by cellular esterases to release the active GSK-J1 inhibitor. glpbio.com This allows for the effective study of KDM6 demethylase activity within a cellular context. researchgate.net
As a research tool, GSK-J1 (and its prodrug GSK-J4) has been instrumental in elucidating the role of JMJD3 and UTX in various biological processes, most notably inflammation. tandfonline.comcaymanchem.com Studies using GSK-J1 have demonstrated that inhibiting JMJD3 can modulate the pro-inflammatory response in macrophages. researchgate.netcaymanchem.com It has been used to investigate the epigenetic regulation of inflammatory genes and signaling pathways in models of mastitis and other inflammatory conditions. nih.gov Beyond inflammation, GSK-J1 has been employed in research related to cancer, cell differentiation, development, and even sleep modulation. caymanchem.comnih.gov
Table 1: Research Findings on GSK-J1 Inhibitory Activity
| Target Enzyme | IC50 Value | Assay Method | Reference |
|---|---|---|---|
| JMJD3 (KDM6B) | 60 nM | Antibody-based assay | caymanchem.commedchemexpress.com |
| JMJD3 (KDM6B) | 28 nM | Not Specified | tocris.combio-techne.com |
| UTX (KDM6A) | 53 nM | Not Specified | tocris.combio-techne.com |
| KDM5B | 170 nM | Not Specified | tocris.combio-techne.com |
| KDM5C | 550 nM | Not Specified | tocris.combio-techne.com |
| KDM5A | 6,800 nM | Not Specified | tocris.combio-techne.com |
| Other Histone Demethylases | >20 µM | Not Specified | tocris.combio-techne.com |
| Protein Kinases (panel of 100) | No significant inhibition at 30 µM | Not Specified | tocris.combio-techne.com |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;3-[[2-pyridin-2-yl-6-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)pyrimidin-4-yl]amino]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O2.Na/c28-21(29)8-12-24-19-15-20(26-22(25-19)18-7-3-4-11-23-18)27-13-9-16-5-1-2-6-17(16)10-14-27;/h1-7,11,15H,8-10,12-14H2,(H,28,29)(H,24,25,26);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAIROFAAPRKDPT-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC2=CC=CC=C21)C3=NC(=NC(=C3)NCCC(=O)[O-])C4=CC=CC=N4.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N5NaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Mechanisms of Action of Gsk J1 Sodium Salt
Direct Inhibition of Histone Demethylase Activity
GSK-J1 is a synthetic compound designed to target and block the enzymatic activity of histone demethylases, particularly those belonging to the Jumonji C (JmjC) domain-containing family. ontosight.ai By interfering with this enzymatic function, GSK-J1 induces changes in the methylation status of histones, which in turn alters gene expression. ontosight.ai
Target Specificity and Selectivity Profiling (JMJD3/KDM6B and UTX/KDM6A)
GSK-J1 demonstrates high selectivity for the H3K27 demethylases of the KDM6 subfamily, specifically JMJD3 (KDM6B) and UTX (KDM6A). medchemexpress.comtocris.comchemicalbook.in It has been shown to specifically bind to endogenous JMJD3. chemicalbook.in Thermal shift assays have confirmed the selective binding of GSK-J1 to JMJD3 and UTX, with significant stabilization observed for these enzymes compared to other KDM subfamilies. researchgate.net This indicates a strong and specific interaction. The compound shows minimal to no activity against a wide range of other histone demethylases and protein kinases, highlighting its targeted nature. tocris.comthesgc.org
Quantitative Inhibition Data (IC50 values)
The potency of GSK-J1 as an inhibitor is quantified by its half-maximal inhibitory concentration (IC50) values. In cell-free assays, GSK-J1 exhibits potent inhibition of JMJD3 (KDM6B) with an IC50 value of approximately 60 nM. activemotif.commedchemexpress.comselleckchem.comfishersci.notargetmol.commedchemexpress.com Different studies have reported slight variations in IC50 values for JMJD3 and UTX. One study reported IC50 values of 28 nM for JMJD3 and 53 nM for UTX. tocris.comtargetmol.comselleck.co.jp Another reported IC50 values of 18 µM and 56 µM for JMJD3 and UTX respectively, as measured by mass spectrometry, while antibody-based assays in the same study showed an IC50 of 60 nM for JMJD3. caymanchem.com
Interactive Table: IC50 Values of GSK-J1 for KDM6 Demethylases
| Enzyme | IC50 (nM) | Assay Method |
| JMJD3 (KDM6B) | 60 | Cell-free/Antibody-based |
| JMJD3 (KDM6B) | 28 | Cell-free |
| UTX (KDM6A) | 53 | Cell-free |
| JMJD3 (KDM6B) | 18,000 | Mass Spectrometry |
| UTX (KDM6A) | 56,000 | Mass Spectrometry |
Note: The significant difference in IC50 values for JMJD3 and UTX from mass spectrometry compared to other assays may be due to different experimental conditions and detection methods.
Interaction with Other Demethylase Subfamilies (e.g., KDM5, Jarid1)
While highly selective for the KDM6 subfamily, GSK-J1 has been shown to exhibit some activity against other demethylase subfamilies, albeit at significantly lower potencies. thesgc.org It has been found to inhibit members of the KDM5/JARID1 family, which are responsible for demethylating H3K4. tocris.comnih.gov Specifically, GSK-J1 inhibits KDM5B, KDM5C, and KDM5A with IC50 values of 170 nM, 550 nM, and 6,800 nM, respectively. tocris.com Another study reported IC50 values of approximately 94 µM for KDM5B and 11 µM for KDM5C. medchemexpress.commedchemexpress.comnih.gov It also shows inhibitory activity against JARID1B and JARID1C with IC50 values of 0.95 µM and 1.76 µM, respectively. thesgc.orgselleckchem.com Despite this cross-reactivity, GSK-J1 maintains a greater than 10-fold selectivity for the KDM6 subfamily over other tested demethylases. selleckchem.com
Epigenetic Consequences of JMJD3/UTX Inhibition
The inhibition of JMJD3 and UTX by GSK-J1 leads to significant changes in the epigenetic landscape of the cell. These changes primarily involve the modulation of a key histone modification and subsequent alterations in chromatin structure.
Modulation of Histone H3 Lysine (B10760008) 27 Trimethylation (H3K27me3)
The primary epigenetic consequence of JMJD3/UTX inhibition by GSK-J1 is the increase in the global levels of histone H3 lysine 27 trimethylation (H3K27me3). selleckchem.comresearchgate.net JMJD3 and UTX are demethylases that specifically remove the methyl groups from H3K27me3, a mark associated with transcriptional repression. thesgc.org By inhibiting these enzymes, GSK-J1 effectively prevents the removal of this repressive mark, leading to its accumulation. nih.govnih.gov This increased H3K27me3 has been observed at the promoter regions of various genes, including those involved in inflammation and cancer. nih.govnih.govfrontiersin.org For instance, treatment with GSK-J1 has been shown to increase H3K27me3 levels at the promoters of inflammatory genes like Tnfa, Il1b, and Il6. nih.gov
Impact on Chromatin State and Accessibility
The accumulation of the repressive H3K27me3 mark due to GSK-J1 treatment directly impacts the state and accessibility of chromatin. researchgate.net Increased H3K27me3 is associated with the formation of heterochromatin, a more condensed and transcriptionally silent form of chromatin. researchgate.net This altered chromatin state can lead to the silencing of specific genes. researchgate.net By modulating chromatin accessibility, GSK-J1 can influence the binding of transcription factors and other regulatory proteins to DNA, thereby controlling gene expression programs involved in various cellular processes. bio-techne.comtocris.com
Downstream Molecular Signaling Pathways
The inhibition of KDM6B/UTX by GSK-J1 sodium salt initiates a cascade of downstream molecular events, primarily through the stabilization of the repressive H3K27me3 mark at the promoters of specific genes. This epigenetic modification alters chromatin accessibility and modulates the activity of key signaling pathways involved in cellular responses.
The principal mechanism of GSK-J1 is the regulation of gene transcription. By preventing the demethylation of H3K27me3, a well-established repressive epigenetic mark, GSK-J1 effectively suppresses the expression of its target genes. nih.govresearchgate.net This action directly counteracts the function of KDM6B/JMJD3, which is often upregulated in response to stimuli like lipopolysaccharide (LPS) to activate gene transcription. nih.govd-nb.info
Research has demonstrated that treatment with GSK-J1 leads to an increased accumulation of H3K27me3 at the promoter regions of specific genes, which is associated with reduced gene expression. nih.govd-nb.info For instance, in studies involving inflammatory responses, GSK-J1 treatment resulted in elevated H3K27me3 levels at the promoters of pro-inflammatory genes such as Tnfa, Il1b, and Il6, leading to their transcriptional repression. researchgate.netd-nb.info Similarly, in ovarian cancer cells, GSK-J1 was shown to restore H3K27 methylation at the HER2 oncogene promoter, thereby suppressing its transcription. nih.gov This direct interference with the transcriptional machinery through the modification of histone methylation is a cornerstone of GSK-J1's molecular function. researchgate.netd-nb.info
Table 1: Effect of GSK-J1 on Gene Transcription and H3K27me3 Levels
| Cell Type/Model | Target Gene(s) | Effect of GSK-J1 Treatment | Research Finding | Citation(s) |
|---|---|---|---|---|
| Mouse Mammary Epithelial Cells | Tnfa, Il1b, Il6, Tlr4 | Increased H3K27me3 at promoters, reduced mRNA expression | GSK-J1 directly interferes with the transcription of inflammatory-related genes by modifying their promoters. | researchgate.netd-nb.info |
| Human Primary Macrophages | TNF-α | Reduced TNF-α production, increased total nuclear H3K27me3 | Inhibition of TNF-α production is dependent on H3K27 methylation status. | nih.govmedchemexpress.com |
| Ovarian Cancer Cells (CR SKOV-3) | HER2 | Increased H3K27me3 at promoter, suppressed transcription | GSK-J1 restores repressive H3K27 methylation at the HER2 oncogene promoter. | nih.gov |
| Neuroblastoma Cells | E2F target genes, MYCN | Reduced chromatin accessibility, increased H3K27me3 at enhancer regions | KDM6B inhibition by GSK-J4 (a prodrug of GSK-J1) downregulates the pRB-E2F transcriptional program. | nih.gov |
Influence on Key Regulatory Elements (e.g., NF-κB, PGC-1α)
GSK-J1's influence extends to the modulation of critical regulatory elements that control large transcriptional networks.
NF-κB (Nuclear Factor-kappa B): A significant body of evidence links KDM6B activity and the NF-κB signaling pathway, a master regulator of inflammation. frontiersin.orgd-nb.info In inflammatory conditions, KDM6B expression is often induced in an NF-κB-dependent manner. nih.gov KDM6B, in turn, can demethylate H3K27me3 at the promoters of NF-κB target genes, facilitating their transcription. d-nb.info
GSK-J1 disrupts this feed-forward loop. By inhibiting KDM6B, GSK-J1 prevents the removal of the repressive H3K27me3 mark, thereby antagonizing NF-κB-mediated pro-inflammatory gene expression. researchgate.netd-nb.info Studies have shown that GSK-J1 treatment can negate downstream NF-κB pro-inflammatory signaling. researchgate.netd-nb.info For example, GSK-J1 has been shown to inhibit the activation of the Toll-like receptor 4 (Tlr4)–NF-κB signaling pathway by increasing H3K27me3 levels at the Tlr4 promoter, subsequently reducing the expression of inflammatory cytokines. nih.govd-nb.info
PGC-1α (Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha): Peroxisome proliferator-activated receptor-γ coactivator-1α (PGC-1α) is a crucial transcriptional co-regulator of mitochondrial biogenesis and energy metabolism. medchemexpress.comnih.gov While the direct regulatory link between GSK-J1 and PGC-1α is not as extensively characterized as that with NF-κB, some studies suggest a potential connection. The regulation of PGC-1α itself is complex, involving various post-translational modifications. nih.gov For instance, Twist-1 has been identified as a negative-feedback regulator of PGC-1α. ucl.ac.uk Research in PML knockout cells, which exhibit altered neurogenesis, showed that GSK-J1 treatment could reduce the expression of Slit2, a downstream target in a pathway involving Twist1, suggesting an indirect link that may warrant further investigation. ucl.ac.uk
The epigenetic landscape is governed by a complex interplay between various enzymes that add or remove post-translational modifications on histones. The activity and specificity of GSK-J1 are defined by its interactions within this network.
GSK-J1 is highly selective for the KDM6 subfamily of histone demethylases (JMJD3/KDM6B and UTX/KDM6A). caymanchem.comnih.gov It shows significantly less activity against other JmjC domain-containing demethylase subfamilies. caymanchem.comresearchgate.net However, some studies have reported inhibitory effects on the KDM5 subfamily (JARID1B/C), albeit at higher concentrations than required for KDM6 inhibition. medchemexpress.comthesgc.org
Interaction with Histone Deacetylases (HDACs): Importantly, GSK-J1 has been shown to have negligible inhibitory activity against other classes of chromatin-modifying enzymes, such as histone deacetylases (HDACs). caymanchem.comnih.gov This selectivity is crucial, as HDACs and histone methyltransferases/demethylases often engage in crosstalk to regulate gene expression. nih.govmdpi.com Histone acetylation, mediated by histone acetyltransferases (HATs) and reversed by HDACs, is generally associated with transcriptional activation. nih.gov The lack of direct inhibition of HDACs by GSK-J1 indicates that its effects are primarily mediated through the histone methylation axis. caymanchem.comnih.gov
Interaction with Polycomb Repressive Complex 2 (PRC2): There is a critical antagonistic relationship between KDM6 enzymes and the Polycomb Repressive Complex 2 (PRC2). nih.govthesgc.org PRC2 is the enzyme complex responsible for catalyzing the methylation of H3K27 (H3K27me3), the very mark that KDM6B/UTX removes. thesgc.orgbio-techne.com Therefore, by inhibiting KDM6B/UTX, GSK-J1's action is functionally synergistic with PRC2, as it helps maintain the repressive H3K27me3 mark established by PRC2. researchgate.net This interplay is fundamental to the regulation of gene silencing in development and disease. d-nb.infothesgc.org For example, ASXL1, a component of a complex that recruits PRC2, can be mutated in myeloid malignancies, leading to reduced H3K27me3 levels; in such contexts, the inhibition of KDM6B by GSK-J1 could potentially counteract this effect. researchgate.net
Table 2: Selectivity Profile of GSK-J1 Against Various Enzyme Families
| Enzyme Family | Specific Enzymes/Targets | GSK-J1 Activity | Finding | Citation(s) |
|---|---|---|---|---|
| KDM6 Subfamily | JMJD3 (KDM6B), UTX (KDM6A) | Potent Inhibitor (IC₅₀ ≈ 60 nM) | Primary targets of GSK-J1. | caymanchem.commdpi.commedchemexpress.com |
| KDM5 Subfamily | KDM5B (JARID1B), KDM5C (JARID1C) | Weaker Inhibitor (IC₅₀ in µM range) | Off-target effects observed at higher concentrations. | medchemexpress.comresearchgate.netthesgc.org |
| Other JMJ Demethylases | Variants of JMJD2, JMJD1 | Inactive | Highly selective for the KDM6 subfamily over other JMJ enzymes. | caymanchem.comnih.gov |
| Histone Deacetylases (HDACs) | Panel of HDACs | Negligible activity | GSK-J1 does not significantly inhibit this major class of chromatin modifiers. | caymanchem.comnih.gov |
| Protein Kinases | Panel of ~100 kinases | No significant inhibition | Demonstrates high selectivity and is not a broad-spectrum kinase inhibitor. | nih.govthesgc.org |
Preclinical Research Applications and Findings
In Vitro Cellular Models
GSK-J1 has been shown to influence cellular differentiation and development in various contexts. In the developing rat retina, inhibition of JMJD3 by GSK-J1 was found to affect the differentiation of specific neuronal subtypes. nih.gov The treatment led to a notable decrease in the number of PKCα-positive cells, which are markers for rod-on bipolar cells, while not significantly impacting other retinal cell types. nih.gov This suggests a specific role for JMJD3 in the lineage commitment of retinal progenitor cells. Furthermore, the application of GSK-J1 resulted in an increased number of immature cells with longer neuronal processes in the outer plexiform layer. nih.gov
In another model of development, GSK-J1 was observed to impair the regeneration of hair cells in zebrafish larvae. medchemexpress.com Studies using human pluripotent stem cells have demonstrated that GSK-J1 can enhance the efficiency of neuroectoderm differentiation. researchgate.net Treatment with GSK-J1 led to a significant increase in the expression of the neural markers SOX1 and PAX6. researchgate.net
| Cell/Organism Model | Effect of GSK-J1 Treatment | Key Findings | Citations |
|---|---|---|---|
| Developing Rat Retina | Altered neuronal subtype differentiation | Significant decrease in PKCα-positive (rod-on bipolar) cells. | nih.gov |
| Zebrafish Larvae | Impaired hair cell regeneration | Reduced number of myosinVI-positive hair cells. | medchemexpress.com |
| Human Pluripotent Stem Cells | Improved neuroectoderm differentiation | Increased expression of neural markers SOX1 and PAX6. | researchgate.net |
The impact of GSK-J1 on cellular proliferation and apoptosis is context-dependent. In the developing rat retina, administration of GSK-J1 simultaneously increased the number of both proliferative and apoptotic cells. nih.gov This dual effect suggests a complex role for JMJD3 in regulating the cell cycle and survival of retinal cells during development.
Studies utilizing the cell-permeable prodrug, GSK-J4, have provided further insights into the effects on cell proliferation and apoptosis. In Kasumi-1 cells, a human acute myeloid leukemia (AML) cell line, GSK-J4 was shown to inhibit proliferation and colony formation by inducing both apoptosis and cell-cycle arrest. researchgate.net The induction of apoptosis was dose-dependent and associated with the depolarization of the mitochondrial membrane. researchgate.net
| Cell Model | Compound | Effect on Proliferation | Effect on Apoptosis | Citations |
|---|---|---|---|---|
| Developing Rat Retina | GSK-J1 | Increased | Increased | nih.gov |
| Kasumi-1 (AML cell line) | GSK-J4 | Inhibited | Induced | researchgate.net |
GSK-J1 has demonstrated significant modulatory effects on inflammatory responses, particularly in macrophages and epithelial cells. In human primary macrophages stimulated with lipopolysaccharide (LPS), the prodrug GSK-J4 dose-dependently inhibited the production of the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-α), with a half-maximal inhibitory concentration (IC50) of 9 μM. nih.govresearchgate.net This inhibition was associated with an increase in the repressive H3K27me3 mark at the TNF-α promoter. nih.gov A broader analysis of cytokine expression revealed that GSK-J4 significantly reduced the expression of 16 out of 34 LPS-induced cytokines in these cells. researchgate.net
In a model of mastitis using mouse mammary epithelial cells (MECs), GSK-J1 treatment was shown to alleviate the LPS-induced inflammatory response. nih.gov This was evidenced by a decrease in the expression of the pro-inflammatory cytokines TNF-α, interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). nih.govnih.gov The anti-inflammatory effect of GSK-J1 in MECs was linked to an increased recruitment of H3K27me3 to the promoters of these inflammatory genes. nih.gov
| Cell Type | Compound | Stimulus | Key Inflammatory Mediators Affected | Mechanism of Action | Citations |
|---|---|---|---|---|---|
| Human Primary Macrophages | GSK-J4 | LPS | Reduced TNF-α and 15 other cytokines | Increased H3K27me3 at target gene promoters | nih.govresearchgate.net |
| Mouse Mammary Epithelial Cells | GSK-J1 | LPS | Reduced Tnfa, Il1b, and Il6 | Increased H3K27me3 at inflammatory gene promoters | nih.govnih.gov |
While direct application of GSK-J1 sodium salt to induce somatic cell reprogramming into pluripotent stem cells has not been extensively documented, research into the role of its target, JMJD3, provides a strong rationale for its use in this field. JMJD3 is recognized as a key player in cellular reprogramming. nih.gov Interestingly, some studies suggest that JMJD3 can act as a barrier to somatic cell reprogramming. researchgate.net It is proposed that JMJD3 upregulates the Ink4a/Arf locus, which in turn induces cell senescence and reduces cell proliferation, thereby decreasing the efficiency of reprogramming. researchgate.net This suggests that inhibition of JMJD3 by GSK-J1 could potentially enhance the reprogramming process by overcoming this roadblock.
GSK-J1 is a potent inhibitor of the H3K27 demethylases JMJD3 and UTX, with a reported IC50 of 60 nM for JMJD3 in a cell-free assay. selleckchem.comselleck.co.jp The selectivity of GSK-J1 for the KDM6 subfamily of demethylases has been established, with significantly less activity against other JMJ family demethylases. thesgc.org
Target engagement of the cell-permeable prodrug GSK-J4 has been validated in cellular contexts. For instance, in HeLa cells transfected with Flag-JMJD3, administration of GSK-J4 was shown to preserve the nuclear H3K27me3 staining, indicating the inhibition of JMJD3's demethylase activity within the cell. nih.gov
| Target | IC50 (Cell-free assay) | Citations |
|---|---|---|
| JMJD3 (KDM6B) | 60 nM | selleckchem.comselleck.co.jp |
| UTX (KDM6A) | 53 nM |
In Vivo Preclinical Models
The therapeutic potential of inhibiting JMJD3 with GSK-J1 has been explored in several in vivo preclinical models of inflammatory diseases. In a mouse model of LPS-induced mastitis, treatment with GSK-J1 significantly alleviated the severity of inflammation. nih.govnih.gov This was demonstrated by a reduction in the infiltration of inflammatory cells into the mammary gland tissue and a decrease in the activity of myeloperoxidase (MPO), an enzyme indicative of neutrophil infiltration. nih.gov Furthermore, the levels of the pro-inflammatory cytokines Tnfa, Il1b, and Il6 were also reduced in the mammary glands of GSK-J1-treated mice. nih.gov
In a diabetic wound healing model in mice, macrophage-specific nanoparticle-mediated delivery of GSK-J1 was shown to significantly improve wound repair. nih.gov This therapeutic effect was associated with a decrease in inflammatory cytokines and a reduction in the expression of STING (stimulator of interferon genes), which is pathologically elevated in diabetic wounds. nih.gov
The role of JMJD3 in development has also been investigated in vivo using GSK-J1. In early postnatal retinal development in rats, GSK-J1 was shown to influence the differentiation of specific neuronal subtypes, as detailed in section 3.1.1. nih.gov
| Model | Organism | Key Findings | Citations |
|---|---|---|---|
| LPS-induced Mastitis | Mouse | Reduced inflammatory cell infiltration, MPO activity, and pro-inflammatory cytokine levels (Tnfa, Il1b, Il6). | nih.govnih.gov |
| Diabetic Wound Healing | Mouse | Improved wound repair, decreased inflammatory cytokines, and reduced STING expression. | nih.gov |
| Postnatal Retinal Development | Rat | Altered differentiation of specific neuronal subtypes. | nih.gov |
Use in Zebrafish Models for Disease Mechanism Elucidation
The zebrafish (Danio rerio) has emerged as a powerful in vivo model for studying disease mechanisms and the effects of chemical compounds, owing to its rapid external development and optical transparency. In this context, GSK-J1 and its cell-permeable ester prodrug, GSK-J4, have been utilized to investigate the role of H3K27 demethylation in biological processes such as tissue regeneration.
One study focused on the role of H3K27me3 histone demethylase activity in hair cell regeneration within the zebrafish lateral line neuromasts following neomycin-induced damage. frontiersin.org Treatment with GSK-J1 was found to significantly impair the regenerative process. The key findings from this research are summarized below:
Reduced Hair Cell Regeneration: Zebrafish larvae exposed to GSK-J1 after neomycin treatment showed a significant reduction in the number of regenerated hair cells compared to control groups. frontiersin.org
Suppressed Cell Proliferation: The process of hair cell regeneration relies on the proliferation of supporting cells. The study demonstrated that GSK-J1 treatment markedly reduced the number of proliferating cells in the regenerating neuromasts. frontiersin.org
These findings in the zebrafish model underscore the critical role of H3K27 demethylase activity in mediating cell proliferation and successful tissue regeneration. frontiersin.org
Studies in Rodent Models of Inflammation (e.g., Mastitis)
GSK-J1 has been investigated in rodent models to elucidate the epigenetic control of inflammation. A notable example is its application in a lipopolysaccharide (LPS)-induced mastitis model in mice, which mimics the inflammatory response to Gram-negative bacterial infections. nih.gov
In this model, the administration of GSK-J1, a specific inhibitor of the H3K27 demethylase JMJD3 (Jumonji domain-containing 3), led to a significant alleviation of the inflammatory response. nih.gov The research demonstrated that during mastitis, the expression of JMJD3 was upregulated. nih.gov Inhibition of JMJD3 by GSK-J1 produced several anti-inflammatory effects:
Modulation of Epigenetic Marks: Mechanistically, GSK-J1 treatment led to an increase in the repressive histone mark H3K27me3 (histone 3 lysine (B10760008) 27 trimethylation) at the promoter regions of key inflammatory genes. nih.gov
Downregulation of Pro-inflammatory Cytokines: By increasing the repressive H3K27me3 mark, GSK-J1 effectively interfered with the transcription of pro-inflammatory genes. This resulted in a significant reduction in the expression of cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6). nih.gov
Inhibition of Inflammatory Signaling: The study also showed that GSK-J1 treatment inhibited the Toll-like receptor 4 (Tlr4)/NF-κB signaling pathway, a critical cascade in the inflammatory response to LPS. nih.gov
The table below summarizes the key findings of GSK-J1 application in the mouse mastitis model.
| Parameter Investigated | Observation in Mastitis Model | Effect of GSK-J1 Treatment | Reference |
|---|---|---|---|
| JMJD3 Expression | Upregulated | Inhibited | nih.gov |
| Inflammatory Cell Infiltration | Increased | Decreased | nih.gov |
| H3K27me3 levels at Inflammatory Gene Promoters | Decreased | Increased | nih.gov |
| Expression of TNF-α, IL-1β, IL-6 | Increased | Significantly Reduced | nih.gov |
| Tlr4/NF-κB Signaling | Activated | Inhibited | nih.gov |
These results establish a direct link between JMJD3 activity and LPS-driven inflammation, suggesting that targeting this epigenetic regulator could be a potential therapeutic strategy for inflammatory diseases. nih.gov
Investigations in Developing Neural Systems (e.g., Rat Retina)
The role of histone demethylation in the complex process of neural development has been explored using GSK-J1 in the developing postnatal rat retina. The retina serves as an accessible part of the central nervous system to study processes like cell proliferation, differentiation, and apoptosis. A study focusing on the inhibition of JMJD3 by GSK-J1 revealed significant effects on retinal development. nih.gov
Researchers observed that GSK-J1 administration in neonate rats led to an increase in the levels of the H3K27me3 repressive mark in the retina. nih.gov This epigenetic modification was associated with several functional consequences:
Increased Cell Proliferation and Apoptosis: The injection of GSK-J1 simultaneously increased the number of both proliferating and apoptotic cells in the developing retina. nih.gov
Altered Neuronal Differentiation: The most specific finding was the impact of GSK-J1 on the differentiation of particular neuronal subtypes. The treatment caused a significant decrease in the number of PKCα-positive cells, which are markers for rod-on bipolar cells. This effect was specific, as the differentiation of other retinal cell subtypes was not significantly affected. nih.gov
Changes in Immature Cells: An increased number of immature cells with longer neuronal processes were observed in the outer plexiform layer of GSK-J1-treated retinas. nih.gov
This research provided the first in vivo evidence that pharmacologically blocking histone demethylase activity with GSK-J1 can influence the specific differentiation pathways of neuronal subtypes during development. nih.gov
| Cellular Process | Effect of GSK-J1 in Developing Rat Retina | Reference |
|---|---|---|
| Cell Proliferation | Increased | nih.gov |
| Apoptosis | Increased | nih.gov |
| Differentiation of Rod-on Bipolar Cells (PKCα-positive) | Significantly Decreased | nih.gov |
| H3K27me3 Levels | Increased | nih.gov |
Application in Muscular Dystrophy Models
While epigenetic modifications, particularly those regulated by histone deacetylases (HDACs), are actively studied in the context of muscular dystrophy, specific preclinical research applying this compound Salt in muscular dystrophy models is not prominent in the available scientific literature.
Epigenetic Modifications in Stress Response Models
The cellular response to stress, such as inflammation or DNA damage, involves complex reprogramming of gene expression, which is often mediated by epigenetic mechanisms. GSK-J1, by inhibiting H3K27 demethylases, serves as a tool to investigate the role of this specific histone modification in stress responses.
The aforementioned study on the mastitis model is a direct example of GSK-J1 being used to probe the epigenetic response to inflammatory stress. nih.gov By inhibiting JMJD3, GSK-J1 prevented the removal of the repressive H3K27me3 mark from the promoters of inflammatory genes, thereby suppressing the cellular stress response to LPS. nih.gov
Broader research into cellular stress, such as the response to DNA damage, highlights the dynamic interplay between different histone modifications. Studies have shown that upon DNA damage, a global decrease in certain histone marks occurs, including histone H3 arginine 26 symmetric dimethylation (H3R26me2s) and H3 lysine 27 acetylation (H3K27ac). mdpi.com These modifications are known to be antagonistic to the H3K27me3 mark that GSK-J1 helps to maintain. mdpi.com This suggests a complex crosstalk between different epigenetic modifications in regulating gene expression during a stress response. While not directly using GSK-J1, this research context underscores the importance of the H3K27 methylation state, which GSK-J1 modulates, in the broader cellular stress response network. mdpi.comresearchgate.net
Evaluation as a Chemical Probe
A chemical probe is a small molecule used to study and manipulate a biological system by selectively binding to and modulating the activity of a specific protein target. The evaluation of GSK-J1 as a chemical probe reveals important considerations for its use in research.
Utility and Limitations as a Research Tool
GSK-J1 has been instrumental as a pioneering inhibitor for the KDM6/JMJD3 subfamily of H3K27 demethylases. However, its properties present significant limitations, leading to its classification as an unsuitable chemical probe for certain applications.
Utility:
In Vitro Potency and Selectivity: GSK-J1 is a potent inhibitor of JMJD3 (KDM6B) and UTX (KDM6A) in cell-free, biochemical assays. It was the first highly potent and specific small-molecule inhibitor developed for this class of enzymes.
Structural Elucidation: The co-crystal structure of GSK-J1 bound to JMJD3 has provided critical insights into the active site, guiding the development of other inhibitors and control molecules.
Limitations:
Poor Cell Permeability: The primary limitation of GSK-J1 for use in cell-based assays is its poor cell permeability. The molecule contains a highly polar carboxylate group, which is critical for its binding to the enzyme's active site but restricts its ability to cross the cell membrane.
Unsuitability for Cellular Assays: Due to its lack of cell permeability, the Chemical Probes Portal and other sources explicitly state that GSK-J1 is unsuitable as a chemical probe for assays that depend on the inhibition of its target within intact cells.
Availability of a Prodrug: To overcome the permeability issue, the ethyl ester prodrug GSK-J4 was developed. GSK-J4 is cell-permeable and, once inside the cell, is rapidly hydrolyzed by intracellular esterases to release the active inhibitor, GSK-J1. Therefore, for cellular studies, GSK-J4 is the appropriate research tool, not GSK-J1.
The table below summarizes the key characteristics of GSK-J1 as a research tool.
| Characteristic | Description | Implication for Research Use |
|---|---|---|
| Target | JMJD3 (KDM6B) and UTX (KDM6A) H3K27 demethylases | Useful for in vitro biochemical assays targeting this enzyme subfamily. |
| Cell Permeability | Poor/Non-permeable | Considered an unsuitable probe for cell-based experiments. |
| Prodrug Availability | GSK-J4 (ethyl ester) is cell-permeable and converts to GSK-J1 intracellularly. | GSK-J4 should be used for all cell-based research. |
| Selectivity | High for KDM6 subfamily, but with some off-target activity on KDM5 enzymes. | Results should be confirmed with orthogonal approaches or inactive controls (e.g., GSK-J2/GSK-J5). |
Comparison with Related Chemical Probes (e.g., GSK-J4 Prodrug)
In the study of histone demethylases, particularly the KDM6 subfamily, this compound Salt is often used alongside a suite of related chemical probes. These compounds were developed to serve distinct functions in research, primarily to address the limitations of GSK-J1 in cellular models and to provide rigorous experimental controls. The key comparators are its cell-permeable prodrug, GSK-J4, and its corresponding inactive control molecules, GSK-J2 and GSK-J5.
GSK-J1 is a potent and selective inhibitor of the H3K27 demethylases JMJD3 (KDM6B) and UTX (KDM6A), with a reported half-maximal inhibitory concentration (IC₅₀) of 60 nM for JMJD3 in cell-free assays. selleckchem.comthesgc.orgcaymanchem.com However, its utility in cellular systems is hampered by poor membrane permeability. To overcome this, GSK-J4 was engineered as an ethyl ester prodrug. nih.gov GSK-J4 is designed to be cell-penetrating; once inside the cell, it is rapidly hydrolyzed by intracellular esterases to release the active inhibitor, GSK-J1. nih.gov This strategy allows for the effective delivery of the active compound to its intracellular targets. Consequently, while GSK-J4 itself shows low potency in in-vitro biochemical assays (IC₅₀ > 50 µM), it demonstrates activity in cellular assays, such as inhibiting TNF-α production in human primary macrophages with an IC₅₀ of approximately 9 µM. thesgc.orgnih.gov
To ensure that the observed biological effects are due to the specific inhibition of the target demethylases and not off-target or compound-specific effects, inactive control compounds are crucial. GSK-J2 is a pyridine (B92270) regio-isomer of GSK-J1 that is significantly less active against JMJD3 (IC₅₀ > 100 µM). thesgc.org Similar to GSK-J1, GSK-J2 has poor cellular permeability. Therefore, its own ethyl ester prodrug, GSK-J5, was developed for use as a negative control in cellular experiments. thesgc.orgnih.gov The use of GSK-J4 alongside GSK-J5 allows researchers to distinguish between the specific effects of JMJD3/UTX inhibition and other potential cellular responses. nih.gov
While GSK-J1 is highly selective for the KDM6 subfamily, it has been shown to exhibit some activity against other histone demethylases at higher concentrations, such as JARID1B (KDM5B) and JARID1C (KDM5C), with IC₅₀ values of 0.95 µM and 1.76 µM, respectively. selleckchem.comthesgc.org Some studies have also indicated that GSK-J4 may inhibit other demethylase subfamilies with similar potency in certain assays. researchgate.netresearchgate.net
| Compound | Chemical Nature | Primary Target | In Vitro Potency (JMJD3 IC₅₀) | Cellular Activity | Primary Research Use |
|---|---|---|---|---|---|
| This compound Salt | Active Inhibitor (Carboxylic Acid) | JMJD3/UTX (KDM6) | ~60 nM | Low (Poor Permeability) | Biochemical and enzymatic assays thesgc.orgcaymanchem.com |
| GSK-J4 | Prodrug (Ethyl Ester of GSK-J1) | Intracellularly converted to GSK-J1 | >50 µM | Yes (~9 µM in macrophages) | Cell-based assays requiring KDM6 inhibition thesgc.orgnih.gov |
| GSK-J2 | Inactive Control (Regio-isomer of GSK-J1) | JMJD3/UTX (KDM6) | >100 µM | Low (Poor Permeability) | Negative control for in vitro assays thesgc.org |
| GSK-J5 | Prodrug (Ethyl Ester of GSK-J2) | Intracellularly converted to GSK-J2 | Not Applicable | Yes (as inactive control) | Negative control for cell-based assays thesgc.orgnih.gov |
Considerations for Cellular Permeability in Research Assays
A critical factor governing the application of this compound Salt in preclinical research is its cellular permeability. The chemical structure of GSK-J1 features a highly polar carboxylate group, which is essential for its potent binding and inhibitory activity against the target enzymes JMJD3 and UTX in in vitro settings. nih.govresearchgate.net However, this same polar group significantly restricts its ability to passively diffuse across the lipid bilayer of cell membranes. caymanchem.comnih.gov
This inherent low cellular permeability renders this compound Salt unsuitable for most experiments involving live, intact cells, as it cannot efficiently reach its intracellular targets to exert a biological effect. nih.govresearchgate.net Research comparing the effects of GSK-J1 and its cell-permeable prodrug, GSK-J4, has demonstrated this limitation directly. For instance, studies on schistosome pairs showed that GSK-J4 significantly affected egg production, whereas the cell-impermeable GSK-J1 had no such effect, highlighting the necessity of intracellular delivery for biological activity. researchgate.net
Therefore, the choice between GSK-J1 and its related probes is dictated by the experimental system:
In Vitro / Biochemical Assays: GSK-J1 is the ideal tool for cell-free systems. These include enzyme kinetics studies, AlphaScreen assays, and mass spectrometry-based assays, where the inhibitor has direct access to the purified or recombinant target enzyme without needing to cross a cell membrane. thesgc.orgmedchemexpress.com Its high potency and well-characterized selectivity profile are advantageous in these contexts. researchgate.net
Cell-Based / In Vivo Assays: For any research involving cultured cells (e.g., primary macrophages, cancer cell lines) or whole organisms, GSK-J4 is the appropriate choice. nih.govnih.govnih.gov GSK-J4 effectively bypasses the permeability barrier. Once inside the cell, it is converted by ubiquitous esterase enzymes into GSK-J1, delivering the active inhibitor to the nucleus where it can engage with chromatin-modifying enzymes like JMJD3. nih.gov This prodrug strategy has enabled the investigation of the cellular functions of KDM6 demethylases in processes such as inflammation and differentiation. thesgc.orgnih.gov
The development and use of these distinct chemical probes underscore a crucial principle in chemical biology: the optimization of a compound for biochemical potency does not always translate to cellular efficacy. The physical properties of a molecule, particularly its polarity and size, are key determinants of its biological activity in a cellular context.
| Compound | Key Structural Feature | Cellular Permeability | Recommended Assay Type | Rationale |
|---|---|---|---|---|
| This compound Salt | Polar Carboxylate Group | Poor | In Vitro / Cell-Free (e.g., Enzymatic Assays) | Potent active form, but cannot efficiently cross cell membranes. caymanchem.comnih.gov |
| GSK-J4 | Non-polar Ethyl Ester | Good | Cell-Based / In Vivo | Crosses cell membranes and is hydrolyzed to active GSK-J1 intracellularly. thesgc.orgnih.gov |
Medicinal Chemistry Efforts
Medicinal chemistry campaigns have been central to understanding and improving upon the GSK-J1 scaffold. ebi.ac.uknih.gov Initial research identified GSK-J1 as a potent and selective inhibitor of the KDM6 subfamily of Jumonji C (JmjC) domain-containing histone demethylases. nih.govnih.gov However, subsequent studies revealed a more complex selectivity profile and limitations in cell permeability, prompting further chemical modifications. nih.govtandfonline.com
Following the discovery of GSK-J1, medicinal chemistry efforts were initiated to further explore the SAR of this class of compounds, particularly focusing on the Fe(II)-chelating motif and other key structural features. nih.govresearchgate.net Researchers have designed and synthesized numerous analogs to probe the inhibitor's interaction with the enzyme's active site.
Key synthetic strategies have included:
Modification of the Chelating Group: Scientists have explored alternative chelating groups to the pyridyl-pyrimidine system in GSK-J1 to understand their impact on activity and selectivity. nih.govresearchgate.net This led to the discovery that several different pyrimidine-coupled nitrogen aromatic rings could serve as effective chelating groups, yielding compounds with activities similar to GSK-J1 and improved metabolic stability. nih.gov
Synthesis of Structural Analogs: Specific analogs, such as compounds designated N43 and N44, have been synthesized to probe the inhibitor's binding. nih.gov The synthesis of these analogs often involves strategies like the SNAr (Nucleophilic Aromatic Substitution) reaction between a protected homopiperazine (B121016) and a corresponding chloropyrimidine. nih.gov
Creation of Dual Inhibitors: In some research endeavors, the GSK-J1 scaffold has been conceptually linked with inhibitors of other epigenetic targets, such as the lysine-specific demethylase 1 (LSD1) inhibitor tranylcypromine, to create dual-activity compounds. tandfonline.comsci-hub.se
A primary goal of derivative research has been the optimization of both the potency and selectivity of GSK-J1. While GSK-J1 was initially reported as a highly selective inhibitor of the KDM6 H3K27 demethylases (JMJD3 and UTX) with a half-maximal inhibitory concentration (IC₅₀) of 60 nM for JMJD3, later studies revealed significant activity against the KDM5 subfamily (H3K4 demethylases). nih.govtandfonline.comnih.govmedchemexpress.com
Key findings include:
GSK-J1 was found to inhibit the demethylase activity of KDM5C with an 8.5-fold higher potency than KDM5B. medchemexpress.compdbj.orgosti.gov
The pyridine regio-isomer of GSK-J1, known as GSK-J2, is unable to form the critical bidentate interaction with the catalytic metal and is thus a much weaker inhibitor (IC₅₀ > 100 μM), serving as a useful negative control in experiments. nih.govbiorxiv.org
Medicinal chemistry modifications have led to the identification of thiazolo-, pyrazolo-, and triazolopyrimidine derivatives, which exhibited similar or in some cases reduced potency compared to the parent compound. researchgate.net
Efforts to develop a stable analog with better brain permeability for diseases like diffuse intrinsic pontine glioma (DIPG) led to the creation of UR-8, a novel alcohol derivative of GSK-J1. oup.com
Table 1: Inhibitory Activity of GSK-J1 and Related Compounds Against Various Demethylases
Understanding Molecular Interactions
A detailed understanding of how GSK-J1 interacts with its target enzymes at a molecular level is crucial for rational drug design and the interpretation of biological data. researchgate.net Crystallography and computational modeling have been instrumental in elucidating these interactions. nih.govnih.gov
Crystal structures of GSK-J1 in complex with the JmjC domain of demethylases like JMJD3 have provided high-resolution insights into its binding mode. nih.govnih.govresearchgate.net
Key features of the interaction include:
Cofactor Mimicry: The propanoic acid moiety of GSK-J1 occupies the binding site of the enzyme's natural cofactor, α-ketoglutarate, forming hydrogen bonds with key residues such as K1381, T1387, and N1480 in JMJD3. nih.govresearchgate.net
Metal Chelation: The pyridyl-pyrimidine biaryl system of GSK-J1 forms a bidentate (two-point) interaction with the catalytic Fe(II) ion (often substituted with Co²⁺ or Ni²⁺ in crystal structures) in the active site. nih.govnih.govbiorxiv.org This interaction is critical for its inhibitory activity. biorxiv.org
Unique Metal Displacement: The binding of GSK-J1 induces an unexpected shift of the catalytic metal ion by over 2 Å. nih.govnih.gov This movement displaces a water molecule and disrupts the canonical coordination of the metal by the conserved HHE triad (B1167595) of residues, representing a novel inhibitory mechanism. nih.govnih.gov
Substrate Pocket Interaction: The tetrahydrobenzazepine ring of GSK-J1 fits into a narrow cleft within the active site, mimicking the binding of the histone substrate peptide. nih.govresearchgate.net
Computational docking simulations have complemented experimental data, helping to predict and rationalize the binding of GSK-J1 and its analogs to various JmjC domains. ebi.ac.ukmdpi.compatsnap.com
Docking studies have been used to identify critical amino acid residues for inhibitor binding within the reconstituted JmjC domain of KDM5A. ebi.ac.ukpdbj.orgosti.gov
These computational approaches have been employed to compare the binding cavities of different KDM members, such as KDM4E and KDM6B, revealing subtle but crucial differences in amino acid residues that influence inhibitor selectivity. ebi.ac.uk
Molecular docking was also used to guide the design of new inhibitors, including those based on different scaffolds, by predicting their binding conformation and affinity for the target protein. tandfonline.comresearchgate.net
Development of Prodrugs (e.g., GSK-J4)
A significant challenge with GSK-J1 is its poor permeability across cell membranes, which is attributed to the polar carboxylate group essential for its in vitro activity. nih.govnih.gov To overcome this limitation, a prodrug strategy was employed. nih.govbiorxiv.org
GSK-J4, the Ethyl Ester Prodrug: GSK-J4 is the ethyl ester derivative of GSK-J1. biorxiv.orgguidetoimmunopharmacology.orgcaymanchem.com This modification masks the polar carboxylic acid, increasing the molecule's lipophilicity and allowing it to passively diffuse across cell membranes. nih.govnih.govbiorxiv.org
Intracellular Activation: Once inside the cell, GSK-J4 is rapidly hydrolyzed by non-specific intracellular esterases, releasing the active inhibitor, GSK-J1. nih.govbiorxiv.orgcaymanchem.com This strategy ensures that the pharmacologically active compound is generated at its site of action. researchgate.net
Experimental Utility: The availability of the cell-permeable GSK-J4, alongside the cell-impermeable GSK-J1 and the inactive control GSK-J2/GSK-J5, has provided a valuable toolkit for researchers to probe the biological functions of H3K27 demethylation in cellular and in vivo models. biorxiv.orgresearchgate.net
Further Prodrug Development: The challenge of achieving sufficient brain penetration for central nervous system disorders has led to the development of other derivatives, such as the alcohol derivative UR-8, designed to be a more stable compound with improved transport across the blood-brain barrier. oup.com
Compound Names Mentioned
Table 2: List of Compounds
Structure Activity Relationship Sar and Derivative Research
Prodrug Development
The development of prodrugs for the histone demethylase inhibitor GSK-J1 was primarily driven by the need to overcome its poor cellular permeability. caymanchem.comnih.gov GSK-J1 contains a highly polar carboxylate group, which is crucial for its inhibitory activity. caymanchem.comnih.gov This structural feature, however, significantly restricts its ability to cross cell membranes and reach its intracellular targets. caymanchem.com
To address this limitation, an ethyl ester derivative of GSK-J1, known as GSK-J4, was synthesized. nih.govbiorxiv.org This prodrug approach masks the polar carboxylate group, rendering the molecule more lipophilic and facilitating its passage into cells. biorxiv.org The design of GSK-J4 and its corresponding inactive control, GSK-J5 (the ethyl ester of the inactive GSK-J2), was part of a structure-guided approach to create cell-permeable tools for studying KDM6 biology. biorxiv.org The expectation is that once inside the cell, the ester group of GSK-J4 is cleaved by intracellular esterases, releasing the active inhibitor, GSK-J1. nih.govbiorxiv.org
Once inside the cell, the prodrug GSK-J4 is effectively converted into its active form, GSK-J1, through the action of intracellular hydrolases. biorxiv.orgmerckmillipore.com This conversion is essential for its biological activity, as GSK-J4 itself is largely inactive in cell-free assays. merckmillipore.comcaymanchem.com
The intracellular conversion of GSK-J4 to GSK-J1 has been demonstrated to lead to the inhibition of the histone H3 lysine (B10760008) 27 (H3K27) demethylases JMJD3 and UTX. merckmillipore.comselleckchem.com For instance, in HeLa cells, GSK-J4 treatment leads to the inhibition of nuclear H3K27me3 levels. merckmillipore.com Studies have shown that an initial extracellular concentration of 30 µM of GSK-J4 can result in an intracellular GSK-J1 concentration of 1.6 µM within one hour. merckmillipore.com
The biological activity of GSK-J4 has been observed in various cellular contexts. In primary human macrophage cultures, GSK-J4 has been shown to block the lipopolysaccharide (LPS)-induced production of proinflammatory cytokines, such as TNF-α, with an IC₅₀ value of 9 µM. merckmillipore.comcaymanchem.comthesgc.org This effect is attributed to the inhibition of JMJD3 and UTX by the intracellularly generated GSK-J1. merckmillipore.com GSK-J4 has also demonstrated anti-proliferative activity in multiple myeloma cell lines, with EC₅₀ values in the low- to submicromolar range. biorxiv.org
In contrast, GSK-J5, the prodrug of the inactive regio-isomer GSK-J2, does not exhibit significant cellular effects, further supporting the on-target activity of GSK-J4 following its conversion to GSK-J1. researchgate.net
Research Methodologies and Techniques Employed
Biochemical Assays
Biochemical assays have been fundamental in determining the potency, specificity, and mode of action of GSK-J1 at the molecular level. These in vitro studies isolate the compound and its target enzymes from the complex cellular environment to allow for direct measurement of inhibitory activity.
The inhibitory potency of GSK-J1 against its primary targets, the KDM6 subfamily of histone demethylases JMJD3 and UTX, has been quantified using various cell-free assay formats. The reported half-maximal inhibitory concentration (IC₅₀) values can differ depending on the assay technology used.
Antibody-based assays, such as the AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay), measure the demethylation of a biotinylated histone H3K27me3 peptide substrate by the target enzyme. In this format, GSK-J1 was found to be a highly potent inhibitor of JMJD3, with a reported IC₅₀ value of 60 nM. nih.govresearchgate.net
Mass spectrometry (MS)-based assays provide a direct and label-free method to measure enzyme activity by quantifying the mass difference between the methylated substrate and the demethylated product. One such method involves incubating the purified enzyme and a peptide substrate with the inhibitor, followed by analysis using MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization-Time of Flight) mass spectrometry. oncotarget.com Using this technique, the IC₅₀ values for GSK-J1 were determined to be 18 µM for JMJD3 and 56 µM for UTX. The discrepancy in potency observed between assay types highlights the influence of assay conditions and detection methods on IC₅₀ determination.
| Target Enzyme | Assay Type | Reported IC₅₀ | Reference |
|---|---|---|---|
| JMJD3 (KDM6B) | AlphaScreen Assay | 60 nM | nih.govresearchgate.net |
| JMJD3 (KDM6B) | Mass Spectrometry | 18 µM | |
| UTX (KDM6A) | Mass Spectrometry | 56 µM |
A critical aspect of characterizing a chemical probe is defining its selectivity. GSK-J1 has been profiled against a broad panel of related and unrelated enzymes to establish its specificity for the KDM6 subfamily. nih.gov These profiling studies combine mass spectrometry and thermal shift assays (differential scanning fluorimetry) to assess inhibitor binding and activity.
Results confirm that GSK-J1 is highly selective for JMJD3 and UTX. nih.gov It is significantly less active against other JmjC histone demethylase subfamilies. For instance, it displays some activity against the H3K4me3/2/1 demethylases JARID1B (KDM5B) and JARID1C (KDM5C), but with much lower potency. It also shows substantially weaker inhibition of KDM5B compared to KDM6 proteins. frontiersin.org Furthermore, GSK-J1 was tested against a panel of 100 protein kinases at a concentration of 30 µM and showed no significant inhibition. nih.gov It also had negligible activity against a panel of 60 other unrelated proteins, including histone deacetylases, confirming its specific inhibitory profile. nih.gov
| Enzyme Target | Enzyme Family | Activity/Selectivity Finding | Reference |
|---|---|---|---|
| JMJD3 (KDM6B) | KDM6 | Potent Inhibition (IC₅₀ = 60 nM) | nih.gov |
| UTX (KDM6A) | KDM6 | Potent Inhibition | nih.gov |
| JARID1B (KDM5B) | KDM5 | Weak Inhibition | frontiersin.org |
| JARID1C (KDM5C) | KDM5 | Weak Inhibition | |
| Protein Kinases (100) | Kinase | No significant inhibition at 30 µM | nih.gov |
| Histone Deacetylases | HDAC | Negligible off-target activity | nih.gov |
Cell-Based Assays
To understand the biological consequences of KDM6 inhibition, a range of cell-based assays have been employed. These experiments, typically using the cell-permeable prodrug GSK-J4, assess the effect of GSK-J1 on histone methylation, gene transcription, and chromatin state within a cellular context.
A direct consequence of inhibiting JMJD3 and UTX is an increase in the global levels of their substrate, H3K27me3. This effect has been consistently demonstrated across numerous cell types using Western blot and immunofluorescence assays.
Western blot analysis of whole-cell lysates allows for the quantification of total H3K27me3 levels relative to a loading control, such as total histone H3. Studies have shown that treatment with GSK-J4 leads to a significant, dose-dependent increase in H3K27me3 levels in cell lines such as human glioma cells (U87 and U251) oncotarget.com, cardiomyocytes nih.gov, and mouse podocytes. medchemexpress.com
Immunofluorescence microscopy provides spatial information, visualizing the accumulation of H3K27me3 within the nucleus. In Flag-JMJD3-transfected HeLa cells, GSK-J4 was shown to prevent the JMJD3-induced loss of nuclear H3K27me3 staining. nih.gov Similarly, GSK-J4 treatment increased H3K27me3 immunofluorescence signals in cardiomyocytes nih.gov, macrophages frontiersin.org, and zebrafish neuromasts researchgate.netnih.gov, confirming that the inhibitor effectively engages its target and alters the cellular epigenetic landscape.
By altering H3K27me3 levels, a repressive histone mark, GSK-J1 indirectly regulates the expression of numerous genes. The transcriptional consequences of GSK-J4 treatment have been extensively studied using both targeted and genome-wide approaches.
Reverse transcription-quantitative PCR (RT-qPCR) has been used to measure changes in the expression of specific genes. For example, in a mastitis model, GSK-J1 treatment was shown to reduce the LPS-stimulated upregulation of inflammatory genes like Tnfa, Il1b, and Il6. nih.gov In human pluripotent stem cells, GSK-J1 treatment significantly increased the mRNA levels of neural markers like SOX1 and PAX6. frontiersin.orgresearchgate.net
RNA sequencing (RNA-seq) provides a global view of the transcriptomic changes induced by the inhibitor. In retinoblastoma cells, GSK-J4 treatment resulted in the upregulation of 1483 genes and the downregulation of 1501 genes. arvojournals.org In human Th17 cells, GSK-J4 altered the expression of over 2,200 genes, with approximately 58% being downregulated. pnas.org Similarly, RNA-seq analysis in lung adenocarcinoma cells aacrjournals.org and differentiating embryoid bodies nih.govnih.gov revealed that GSK-J4 affects thousands of genes involved in critical cellular processes like cell cycle progression, metabolism, and immune responses.
Chromatin immunoprecipitation (ChIP) is a powerful technique used to determine whether a specific protein or histone modification is associated with a particular genomic region. ChIP assays, followed by either qPCR (ChIP-qPCR) or sequencing (ChIP-Seq), have been instrumental in mechanistically linking GSK-J1/J4 activity to the regulation of specific gene promoters.
Multiple studies have used ChIP to demonstrate that GSK-J4 treatment prevents the removal of the repressive H3K27me3 mark at the promoters of inflammatory genes. In macrophages stimulated with LPS, ChIP-qPCR showed that GSK-J4 prevented the loss of H3K27me3 at the transcription start site (TSS) of the TNFA gene, which in turn blocked the recruitment of RNA polymerase II to this locus. nih.govresearchgate.net Similar results were observed for the promoters of Tnfa, Il1b, and Il6 in mouse mammary epithelial cells. nih.gov In ovarian cancer cells, ChIP-qPCR analysis revealed that GSK-J1's suppressive effects were associated with restored H3K27 methylation at the HER2 oncogene promoter. nih.gov ChIP-seq analyses have further provided a genome-wide map of regions that gain H3K27me3 upon GSK-J4 treatment, confirming that the inhibitor attenuates the cell cycle by increasing this repressive mark on cell cycle-related genes. aacrjournals.org
In Vivo Experimental Design
In vivo experiments are essential for validating the physiological relevance of the findings observed in cellular assays and for evaluating the potential of GSK-J1 as a therapeutic agent.
Researchers have employed various animal models to investigate the effects of GSK-J1/J4 in vivo. A common model involves using mice to study inflammatory conditions. For example, in a lipopolysaccharide (LPS)-induced mastitis model in mice, GSK-J1 was administered to assess its anti-inflammatory properties. nih.govnih.gov The pertinent endpoints in this model included the severity of inflammation, infiltration of inflammatory cells, and the activity of myeloperoxidase (MPO), an enzyme marker for neutrophils. nih.gov
In the context of autoimmune diseases, a collagen-induced arthritis (CIA) mouse model has been utilized. ebi.ac.uk Key endpoints in this model are the arthritis index (AI) score, which measures the severity of joint inflammation, and histological analysis of the joints. ebi.ac.uk
Following in vivo experiments, comprehensive tissue analysis is performed to understand the molecular changes induced by GSK-J1 treatment. In the LPS-induced mastitis model, mammary gland tissues were collected for histopathological examination to assess tissue damage and inflammatory cell infiltration. nih.govnih.gov Molecular readouts included the analysis of gene and protein expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6) within the breast tissue. nih.govnih.gov
In studies on arthritis models, tissue analysis involves histological staining of joints to observe changes in cartilage and bone structure. ebi.ac.uk Molecular analysis focuses on measuring the levels of inflammatory cytokines and markers of osteoclasts (OCLs) and osteoblasts (OBLs). ebi.ac.uk A key molecular readout is the detection of trimethylated histone H3 at lysine (B10760008) 27 (H3K27me3) expression, the direct target of JMJD3, to confirm target engagement by GSK-J1. nih.govebi.ac.uk Chromatin immunoprecipitation (ChIP) analysis is also used to examine the enrichment of H3K27me3 at specific gene promoters in the collected tissues. nih.gov
In cancer xenograft models, tumors are excised for various analyses. These include assessing the expression of DNA double-strand break (DSB) repair genes and markers like γH2AX and 53BP1 to study the effect on DNA repair pathways. aacrjournals.orgaacrjournals.org
Table 2: Overview of In Vivo Experimental Designs for GSK-J1/GSK-J4
| Animal Model | Condition Studied | Endpoints & Tissue Analysis | Molecular Readouts | Reference |
|---|---|---|---|---|
| Mouse (LPS-induced) | Mastitis (Inflammation) | Histopathology of mammary gland, MPO activity. | Gene/protein expression of TNF-α, IL-1β, IL-6; H3K27me3 levels. | nih.govnih.gov |
| Mouse (Collagen-induced) | Arthritis (Autoimmunity) | Arthritis index scoring, histological staining of joints. | Inflammatory cytokines, osteoclast/osteoblast markers, H3K27me3 expression. | ebi.ac.uk |
| Mouse (Patient-derived xenograft) | Diffuse Intrinsic Pontine Glioma (Cancer) | Tumor growth, animal survival. | Expression of DNA DSB repair genes (e.g., γH2AX, 53BP1). | aacrjournals.orgaacrjournals.org |
| Mouse (Xenograft) | Carboplatin-resistant Ovarian Cancer | Tumor growth inhibition. | Induction of apoptosis, HER2 activity, H3K27 methylation. | frontiersin.org |
Advanced Epigenetic Research Technologies
The study of GSK-J1 is intrinsically linked to advanced technologies that can probe the epigenetic landscape of cells.
High-throughput screening (HTS) is a critical technology for discovering and characterizing epigenetic modulators like GSK-J1. These screens allow for the rapid testing of large libraries of chemical compounds for their effects on specific biological pathways. For example, a pilot screen of the Structural Genomics Consortium (SGC) Epigenetics Probes Collection, which includes 64 well-characterized compounds, was used to identify molecules that could downregulate the expression of the breast cancer susceptibility gene 1 (BRCA1). nih.gov In this screen, GSK-J4*/J1 was identified as a hit, demonstrating the utility of HTS in uncovering novel functions for existing epigenetic probes. nih.gov Various assay formats are employed in HTS for histone demethylase inhibitors, including those that monitor the enzymatic activity indirectly, such as the formaldehyde (B43269) dehydrogenase (FDH) coupled assay. rsc.org
The advent of "omics" technologies has revolutionized drug target discovery and mechanism-of-action studies. nih.govresearchgate.net These approaches provide a global, unbiased view of the molecular changes occurring within a biological system.
Proteomics and Metabolomics have been instrumental in understanding the downstream effects of GSK-J1/J4. In studies of human Th17 cell development, a liquid chromatography-mass spectrometry (LC-MS)-based metabolomics approach was used to analyze extracts from T cells treated with GSK-J4. pnas.org This revealed that the inhibitor induced profound metabolic reprogramming, suggesting a link between H3K27 demethylase activity and cellular metabolism. nih.govpnas.org Chemoproteomics, a subset of proteomics, has been used to confirm the engagement of GSK-J1 with its intended targets, JMJD3 and UTX, within a cellular environment. nih.gov
Spatial Multi-omics represents a frontier in this field, aiming to integrate data from transcriptomics, proteomics, and metabolomics with the spatial context of cells within a tissue. builtin.commetwarebio.comnih.gov While specific applications of spatial multi-omics directly to GSK-J1 research are emerging, the technology holds immense promise. It allows researchers to understand how an epigenetic modulator like GSK-J1 affects different cell types within the complex microenvironment of a tissue, modeling cell-cell interactions and predicting disease phenotypes to inform target discovery. nih.govbuiltin.com This approach moves beyond single-cell analysis by preserving the crucial spatial information that is lost when tissues are dissociated. nih.govnih.gov
Bioinformatics and Computational Analysis of Epigenetic Data
Bioinformatics and computational analysis are indispensable for interpreting the large-scale datasets generated from studies involving GSK-J1 Sodium Salt. These methodologies allow researchers to move from raw sequencing data to meaningful biological insights into the compound's effect on the epigenome and transcriptome. The primary computational approaches involve the analysis of data from Chromatin Immunoprecipitation sequencing (ChIP-seq), RNA sequencing (RNA-seq), and the Assay for Transposase-Accessible Chromatin with sequencing (ATAC-seq).
A central goal of these analyses is to understand the consequences of inhibiting KDM6 demethylases. Treatment with GSK-J1 (or its cell-permeable prodrug, GSK-J4) is expected to cause an increase in the repressive H3K27me3 histone mark, which in turn alters gene expression and chromatin structure. Computational analysis quantifies these changes and identifies the specific genes and regulatory pathways that are affected.
Chromatin Immunoprecipitation Sequencing (ChIP-seq) Analysis
ChIP-seq is a cornerstone technique used to map the genome-wide distribution of H3K27me3 following GSK-J1/J4 treatment. Computational analysis of ChIP-seq data begins with aligning sequencing reads to a reference genome and then using "peak calling" algorithms to identify regions with a statistically significant enrichment of H3K27me3.
Research has consistently shown that inhibiting KDM6 enzymes with GSK-J1/J4 leads to a global or locus-specific increase in H3K27me3 levels. pnas.orgaacrjournals.org For instance, in studies of inflammatory responses, ChIP-PCR analysis revealed that GSK-J1 treatment increased H3K27me3 enrichment at the promoters of key inflammatory genes like Tnfa, Il1b, and Il6. nih.gov Similarly, in human Th17 cells, GSK-J4 treatment led to substantial global increases in H3K27me3 at transcriptional start sites (TSSs). pnas.org This accumulation of a repressive mark was confirmed in chordoma cells, where treatment with a GSK-J4 derivative resulted in a genome-wide increase in H3K27me3. aacrjournals.org These findings are often visualized using genome browsers, which display the changes in H3K27me3 enrichment at specific gene loci. pnas.org
| Biological System | Analysis Target | Key Computational Findings | Reference |
|---|---|---|---|
| LPS-stimulated Mammary Epithelial Cells | H3K27me3 at inflammatory gene promoters | ChIP-PCR analysis showed GSK-J1 treatment increased H3K27me3 recruitment at the promoters of Tnfa, Il1b, and Il6. | nih.gov |
| Human Th17 Cells | Global H3K27me3 at Transcriptional Start Sites (TSS) | ChIP-seq data revealed substantial global increases in H3K27me3 at TSSs upon GSK-J4 inhibition. | pnas.org |
| Human Macrophages | H3K27me3 at TNFA TSS | ChIP studies confirmed that GSK-J4 prevented the LPS-induced loss of H3K27me3 associated with the TNFA TSS. | researchgate.net |
| Human Chordoma Cells | Genome-wide H3K27me3 | Treatment with a KDM6 inhibitor led to a genome-wide increase in repressive H3K27me3 marks. | aacrjournals.org |
Transcriptome Analysis (RNA-seq)
RNA-seq is employed to quantify the downstream effects of GSK-J1-induced epigenetic modifications on gene expression. The computational pipeline for RNA-seq data involves aligning reads to a transcriptome reference, quantifying expression levels for all genes, and performing differential expression analysis to identify genes that are significantly up- or downregulated upon treatment.
Further computational methods, such as Gene Set Enrichment Analysis (GSEA) and pathway analysis, are used to identify the biological processes and signaling pathways impacted by these transcriptional changes. nih.gov For example, in MYCN-amplified neuroblastoma, GSK-J4 treatment resulted in a transcriptome profile where downregulated genes were significantly enriched in cell cycle and E2F pathways. nih.gov Transcription factor motif analysis of these downregulated genes revealed a strong enrichment for E2F binding sites. nih.gov In human embryonic stem cells undergoing neural induction, RNA-seq data indicated that KDM6 inhibition by GSK-J1 significantly affected the expression of genes in the WNT signaling pathway. nih.gov
| Biological System | Analysis Focus | Key Computational Findings | Reference |
|---|---|---|---|
| MYCN-amplified Neuroblastoma | Differentially Expressed Genes (DEGs), Pathway and Motif Analysis | GSK-J4 treatment downregulated genes enriched for cell cycle and E2F pathways. Motif analysis showed enrichment of E2F binding sites in downregulated genes. | nih.gov |
| Human Embryonic Stem Cells | Transcriptome analysis during neuroectoderm differentiation | RNA-seq revealed that expression levels of a panel of WNT signaling genes were significantly affected upon KDM6 inhibition with GSK-J1. | nih.gov |
| Human Th17 Cells | Bulk RNA-seq of DEGs | GSK-J4 treatment led to significant expression changes in >2,200 genes, with ~58% being downregulated, affecting Th17-specific functions. | pnas.org |
Chromatin Accessibility Analysis (ATAC-seq)
ATAC-seq is a technique used to identify open chromatin regions across the genome, which typically correspond to active regulatory elements like promoters and enhancers. nih.govillumina.com In the context of GSK-J1 research, ATAC-seq can reveal how the accumulation of the repressive H3K27me3 mark alters the accessibility of these regulatory regions. The computational analysis involves identifying peaks of accessible chromatin and comparing their intensity between treated and untreated samples. A reduction in ATAC-seq signal at a specific locus suggests that the chromatin has become more compact and less accessible, often correlating with gene repression. In neuroblastoma cells, KDM6B inhibition by GSK-J4 was shown to reduce the chromatin accessibility of E2F target genes and the MYCN oncogene, demonstrating a direct link between KDM6 activity and the physical state of chromatin at key gene loci. nih.gov
| Biological System | Analysis Target | Key Computational Findings | Reference |
|---|---|---|---|
| MYCN-amplified Neuroblastoma | Chromatin accessibility at E2F target genes and MYCN | ATAC-seq analysis showed that inhibition of KDM6B with GSK-J4 reduced the chromatin accessibility of E2F target genes and MYCN. | nih.gov |
By integrating data from these different sequencing-based methodologies, computational analysis provides a multi-layered view of GSK-J1's mechanism of action. Researchers can directly correlate an increase in H3K27me3 at a gene's promoter (from ChIP-seq) with a decrease in its chromatin accessibility (from ATAC-seq) and a subsequent reduction in its mRNA expression (from RNA-seq), providing a comprehensive model of its epigenetic regulatory function.
Future Directions in Epigenetic Research with Gsk J1 Sodium Salt
Exploration of Novel Epigenetic Targets and Pathways
As a specific chemical probe, GSK-J1 is instrumental in dissecting the complex regulatory circuits governed by H3K27me3 demethylation. Its use allows researchers to move beyond correlational studies to functionally interrogate the downstream consequences of KDM6 inhibition.
The application of GSK-J1 is helping to uncover previously unknown regulatory networks controlled by the KDM6A/B demethylases. By inhibiting their activity, researchers can identify genes and signaling pathways that are directly or indirectly modulated by H3K27me3 levels. For instance, studies have shown that GSK-J1 treatment can interfere with the transcription of inflammatory genes by altering the H3K27me3 modification on their promoters. nih.gov This has revealed a regulatory role for KDM6B (JMJD3) in mastitis through the Tlr4/NF-κB–mediated pathway. nih.gov In retinoblastoma cells, inhibition by GSK-J4 was found to suppress the activation of the NF-κB signaling pathway. nih.gov
Furthermore, research in various cancer models has highlighted the compound's impact on critical oncogenic pathways. In neuroblastoma, GSK-J1/J4 treatment has been shown to reduce the expression of the MYCN proto-oncogene. mdpi.com In ovarian cancer models, the inhibitor can restore H3K27 methylation at the HER2 oncogene promoter, leading to its transcriptional suppression. frontiersin.orgnih.gov The use of GSK-J1 and its derivatives continues to be a valuable strategy for identifying the downstream targets of KDM6 enzymes and mapping their influence on cellular signaling cascades involved in development, immunity, and cancer. mdpi.comcaymanchem.com
The activity of GSK-J1 is intrinsically linked to the broader network of epigenetic regulation. The demethylases it inhibits, KDM6A (UTX) and KDM6B (JMJD3), are "erasers" of the repressive H3K27me3 mark. mdpi.comresearchgate.net This mark is deposited by the Polycomb Repressive Complex 2 (PRC2), whose catalytic subunit is the methyltransferase EZH2. researchgate.netfrontiersin.org Future research is focused on understanding the dynamic balance and "cross-talk" between KDM6-mediated demethylation and PRC2-mediated methylation. mdpi.comoncotarget.com Investigating how GSK-J1 perturbs this equilibrium can provide insights into how cells establish and maintain specific gene expression patterns.
There is also growing interest in the interplay between histone modifications and other epigenetic layers, such as DNA methylation and non-coding RNAs. nih.gov The constant communication between different epigenetic marks creates a complex regulatory landscape that dictates genome integrity and gene expression. mdpi.com By using GSK-J1, researchers can explore how a specific change in H3K27me3 levels influences other epigenetic modifications and the enzymes that regulate them, providing a more integrated understanding of epigenetic control.
Application in Emerging Disease Models (Preclinical Focus)
The potent biological activities of GSK-J1/J4 observed in initial studies have spurred its application in a variety of new preclinical disease models. This expansion is crucial for validating KDM6 enzymes as therapeutic targets and for exploring the potential of their inhibition across a wider spectrum of pathologies.
KDM6B has been implicated in critical neurodevelopmental processes, including neurogenesis, neuron differentiation, and maturation. researchgate.net Its dysregulation is associated with neurodevelopmental conditions like autism spectrum disorders and neurodegenerative diseases such as Alzheimer's and Parkinson's disease. researchgate.netpatsnap.com The use of GSK-J1/J4 in models of these disorders offers a powerful tool to probe the functional role of H3K27 demethylation in the central nervous system.
Preclinical studies in models of pediatric brainstem glioma and neuroblastoma have already demonstrated that GSK-J4 can induce apoptosis, increase differentiation, and reduce tumor growth. mdpi.comiiarjournals.orgstemcell.com Future studies will likely expand into models of other neurological conditions to determine if modulating H3K27me3 levels can ameliorate disease progression or restore normal neuronal function. patsnap.com
| Disease Model | Key Research Findings | References |
|---|---|---|
| Pediatric Brainstem Glioma | GSK-J4 showed anticancer effects, particularly in cells with specific histone H3 mutations. | iiarjournals.org |
| Neuroblastoma | GSK-J4 increased differentiation, endoplasmic reticulum stress, and apoptosis, leading to reduced tumor growth in mouse xenograft models. | mdpi.comstemcell.com |
| General Neurodegenerative Disorders | KDM6B inhibitors are being explored for their potential to modulate gene expression in the brain and potentially slow the progression of diseases like Alzheimer's and Parkinson's. | patsnap.com |
A significant area of expanding research is the use of GSK-J1/J4 in models of inflammatory and musculoskeletal disorders. nih.gov The compound has demonstrated potent anti-inflammatory properties by modulating the function of key immune cells, including macrophages, NK cells, and T helper cells. nih.govnih.govthesgc.org
In preclinical models of rheumatoid arthritis, GSK-J4 has been shown to reduce pro-inflammatory cytokine levels, suppress synovial hyperplasia, and inhibit inflammatory cell infiltration into joints. nih.govresearchgate.net By impairing the ability of NK cells to promote the differentiation of bone-resorbing osteoclasts, GSK-J4 may also protect joints from bone erosion. researchgate.net Studies in models of inflammatory bowel disease have shown that GSK-J4 can attenuate gut inflammation by reducing the frequency of inflammatory Th17 cells. nih.gov These findings support the exploration of KDM6 inhibition as a therapeutic strategy for a range of chronic inflammatory and autoimmune diseases. patsnap.comnih.govnih.gov
| Disease Model | Key Research Findings | References |
|---|---|---|
| Rheumatoid Arthritis (RA) | Inhibits proliferation of fibroblast-like synoviocytes, reduces serum levels of pro-inflammatory cytokines, and impairs osteoclast differentiation. | nih.govresearchgate.net |
| Inflammatory Bowel Disease (IBD) | Attenuates gut inflammation and reduces the frequency of inflammatory Th17 cells in a murine colitis model. | nih.gov |
| Mastitis | Alleviates inflammation by increasing H3K27me3 at inflammatory gene promoters and regulating the Tlr4/NF-κB pathway. | nih.gov |
| General Inflammation | Suppresses the production of pro-inflammatory cytokines like TNFα and IFNγ in immune cells. | nih.govnih.gov |
The role of epigenetics in cancer is well-established, and future research will continue to leverage GSK-J1/J4 in advanced cancer models. A particularly promising area is the investigation of its effects on cancer stem cells (CSCs), a subpopulation of tumor cells responsible for therapy resistance and relapse. iiarjournals.org Studies in ovarian cancer have shown that GSK-J4 can effectively target CSCs by impairing their survival and self-renewal capacity. iiarjournals.org
Another key direction is the use of GSK-J1/J4 in combination with existing cancer therapies. For example, it has been shown to sensitize testicular germ cell tumors to cisplatin (B142131). researchgate.net Research in castration-resistant prostate cancer (CRPC) models indicates that these cells are particularly sensitive to GSK-J4, highlighting KDM6 enzymes as a potential target for this advanced stage of the disease. oncotarget.com Further preclinical investigations in various in vivo cancer models are essential to pave the way for developing epigenetic inhibitors as a new class of cancer therapy. iiarjournals.org
| Cancer Model | Key Research Findings | References |
|---|---|---|
| Ovarian Cancer | Effectively targets ovarian cancer stem cells, impairing their survival and self-renewal. Restores H3K27 methylation at the HER2 oncogene promoter. | frontiersin.orgnih.goviiarjournals.org |
| Castration-Resistant Prostate Cancer (CRPC) | Effectively reduces proliferation of CRPC cell lines, which are more sensitive to the inhibitor than androgen-sensitive cells. | oncotarget.comstemcell.com |
| Retinoblastoma | Reduces cell proliferation via cell cycle arrest and promotion of apoptosis; inhibits the NF-κB signaling pathway. | nih.gov |
| Acute Myeloid Leukemia (AML) | Induces apoptosis and cell cycle arrest, slowing disease progression in mouse models. | stemcell.com |
| Testicular Germ Cell Tumors | Sensitizes both cisplatin-sensitive and -resistant tumors to cisplatin treatment in vivo. | researchgate.net |
Development of Next-Generation Chemical Probes and Inhibitors
The pioneering work with GSK-J1 has highlighted both its strengths and limitations, guiding the development of new inhibitors with enhanced features. nih.gov The goal is to create research tools that offer greater precision and utility in cellular and in vivo models. semanticscholar.org
While GSK-J1 is a potent inhibitor of the KDM6 subfamily (JMJD3 and UTX), it also demonstrates activity against the KDM5 subfamily (KDM5B/JARID1B and KDM5C/JARID1C), albeit to a lesser extent. researchgate.netnih.gov This cross-reactivity underscores the need for next-generation inhibitors with improved selectivity. The aim is to develop compounds that can more precisely dissect the individual roles of JMJD3 and UTX, as well as distinguish their functions from those of the KDM5 family. osti.gov
Efforts to enhance potency are also crucial. While GSK-J1 has a half-maximal inhibitory concentration (IC50) in the nanomolar range for JMJD3 in biochemical assays, achieving effective concentrations in cellular systems can be challenging. thesgc.orgmedchemexpress.com Future inhibitors will likely emerge from structure-guided drug design and large-scale screening efforts, leveraging the detailed crystal structure of GSK-J1 bound to JMJD3 to identify novel chemical scaffolds with higher affinity and specificity. nih.govresearchgate.net The development of compounds like ORY-1001 for KDM1A, which shows high potency and selectivity, serves as a successful example for other KDM subfamilies. semanticscholar.org
Table 1: In Vitro Inhibitory Activity of GSK-J1 and its derivatives
| Compound | Target Enzyme | IC50 | Assay Type | Reference |
|---|---|---|---|---|
| GSK-J1 | JMJD3 (KDM6B) | 60 nM | Antibody-based assay | thesgc.org |
| GSK-J1 | JMJD3 (KDM6B) | 28 nM | Biochemical assay | tocris.com |
| GSK-J1 | UTX (KDM6A) | 53 nM | Biochemical assay | tocris.com |
| GSK-J1 | KDM5B | 170 nM | Biochemical assay | tocris.com |
| GSK-J1 | KDM5C | 550 nM | Biochemical assay | tocris.com |
| GSK-J4 | JMJD3 (KDM6B) | 8.6 µM | AlphaLISA | researchgate.net |
| GSK-J4 | UTX (KDM6A) | 6.6 µM | AlphaLISA | researchgate.net |
This table is interactive. You can sort and filter the data.
A significant limitation of GSK-J1 sodium salt for cellular research is its poor membrane permeability due to its highly polar carboxylate group. caymanchem.com This led to the development of the ethyl ester prodrug, GSK-J4, which readily enters cells and is subsequently hydrolyzed by intracellular esterases to release the active inhibitor, GSK-J1. nih.gov This strategy has been successfully used to study the cellular functions of KDM6 inhibition in various contexts, such as modulating the pro-inflammatory response in macrophages. thesgc.orgmedchemexpress.com
However, GSK-J4 itself is less potent in biochemical assays than GSK-J1. researchgate.net Future research aims to develop probes that combine high potency with excellent cell permeability and metabolic stability, without the need for a prodrug strategy. This might involve designing inhibitors with different physicochemical properties or exploring novel delivery mechanisms. The development of inactive controls, such as GSK-J2 (a regio-isomer of GSK-J1) and its corresponding cell-permeable ester GSK-J5, has been critical for validating that the observed biological effects are due to on-target enzyme inhibition. thesgc.orgnih.gov This principle of providing well-characterized active and inactive probes is a cornerstone for rigorous epigenetic research. nih.gov
GSK-J1 is a reversible inhibitor, binding non-covalently to the active site of the enzyme. nih.gov This class of inhibitors associates and dissociates from its target. cas.org In contrast, covalent inhibitors form a strong, lasting bond with their target protein, often leading to irreversible modification and a prolonged duration of action. cas.orgnih.gov This can result in enhanced potency and allow for lower, less frequent dosing in therapeutic contexts. cas.orgnih.gov
The development of targeted covalent inhibitors (TCIs) is a growing area in drug discovery. mdpi.com This strategy involves designing molecules with a reactive "warhead" that forms a covalent bond with a specific amino acid residue in the target protein. cas.orgmdpi.com While historically viewed with caution due to potential off-target effects, modern design strategies can produce highly selective covalent inhibitors. cas.orgnih.gov For Jumonji domain inhibitors, this could involve targeting non-catalytic cysteine residues near the active site. The choice between a reversible or covalent strategy depends on the research question. Reversible inhibitors like GSK-J1 are invaluable for studying the dynamic consequences of enzyme inhibition, while covalent inhibitors can be powerful tools for achieving sustained target inactivation and for applications like activity-based protein profiling. nih.govdrughunter.com
Integration with Systems Biology Approaches
To fully comprehend the functional consequences of inhibiting KDM6 enzymes with GSK-J1, researchers are increasingly integrating this chemical probe with systems-level analytical techniques. scilifelab.se This allows for a holistic view of the molecular changes occurring within a cell or organism. nashbio.com
The use of GSK-J1 (via its prodrug GSK-J4) in conjunction with multi-omics approaches provides a powerful framework for understanding its biological effects. scilifelab.se By combining genomics, transcriptomics (RNA-seq), proteomics, and metabolomics, researchers can move beyond single-gene analyses to a more comprehensive understanding of cellular responses. tfri.cafrontiersin.org For example, RNA-sequencing of cells treated with GSK-J4 has been used to identify global changes in gene expression, revealing entire pathways affected by KDM6 inhibition. nih.gov
Integrating these different "omics" layers can uncover novel insights into disease mechanisms and identify new therapeutic targets. nashbio.comfrontiersin.org For instance, combining transcriptomic and proteomic data can reveal how changes in gene expression induced by GSK-J1 translate into functional alterations in cellular protein networks. tfri.ca This integrated approach is crucial for building a complete picture of the downstream effects of epigenetic modulation and for bridging the gap from genotype to phenotype. scilifelab.se
The vast datasets generated by multi-omics experiments can be analyzed using network biology to map the complex web of interactions between genes, proteins, and other molecules. washington.edu When cells are treated with GSK-J1's prodrug, GSK-J4, the resulting differentially expressed genes can be mapped onto known biological pathways to identify which cellular processes are most significantly affected. nih.gov For example, pathway analysis of genes regulated by GSK-J4 treatment in differentiating embryoid bodies revealed significant involvement in GADD45, p53, and Wnt/β-catenin signaling. nih.gov
This approach helps to place the function of KDM6 enzymes within the broader context of cellular signaling and regulatory networks. washington.edu By analyzing how the network structure is perturbed by GSK-J1, researchers can identify key nodes and hubs that are critical for the observed phenotype, such as the inhibition of pro-inflammatory cytokine production in macrophages. nih.gov Network analysis can thus help to formulate new hypotheses about the roles of H3K27 demethylation in health and disease. scilifelab.sewashington.edu
Table 2: Compound Names Mentioned
| Compound Name | Description |
|---|---|
| This compound Salt | A potent, cell-impermeable inhibitor of JMJD3 and UTX histone demethylases. |
| GSK-J4 | A cell-permeable ethyl ester prodrug of GSK-J1. caymanchem.com |
| GSK-J2 | A pyridine (B92270) regio-isomer of GSK-J1 with significantly less activity, used as a negative control. nih.gov |
| GSK-J5 | The cell-permeable ethyl ester prodrug of GSK-J2. thesgc.org |
| ORY-1001 | A potent and selective inhibitor of the KDM1A demethylase. semanticscholar.org |
This table is interactive. You can sort and filter the data.
Q & A
Basic: What are the recommended methods for determining the solubility and stability of GSK-J1 Sodium Salt in experimental buffers?
Answer:
Solubility testing should follow standardized protocols for salt characterization. For example:
- Conduct solubility assays in aqueous buffers (e.g., PBS, DMEM) at physiological pH (7.4) using serial dilutions. Monitor solubility via spectrophotometry or HPLC .
- Stability tests require incubation under experimental conditions (e.g., 37°C, varying time points) followed by LC-MS or NMR to detect degradation products .
- Storage conditions are critical: store lyophilized powder at -20°C and solutions at -80°C to prevent hydrolysis or oxidation .
Basic: How can researchers validate the synthesis and purity of this compound Salt?
Answer:
- Synthesis Validation: Use titration methods (e.g., acid-base titration) to confirm stoichiometry. For insoluble salts, employ precipitation reactions with controlled cation/anion sources .
- Purity Assessment:
- Document all steps in the Supporting Information section, including raw spectra and chromatograms .
Advanced: How should researchers address contradictory potency data (e.g., IC₅₀ variations) for this compound Salt across different demethylases like KDM5C vs. KDM6B?
Answer:
- Experimental Controls: Include α-ketoglutarate (co-factor) concentration checks, as KDM5C activity is sensitive to co-factor levels (e.g., IC₅₀ shifts from 11 μM to 94 μM at 1 mM α-KG) .
- Orthogonal Assays: Validate results using CRISPR-mediated knockout of target enzymes or competitive binding assays (e.g., thermal shift assays) to confirm direct inhibition .
- Data Normalization: Normalize activity to enzyme-specific positive/negative controls (e.g., pan-inhibitors or inactive analogs) .
Advanced: What experimental designs mitigate off-target effects of this compound Salt in epigenetic studies?
Answer:
- Structural Analogs: Use inactive derivatives (e.g., GSK-J4, a cell-permeable ester prodrug) as negative controls to isolate target-specific effects .
- Genome-wide Profiling: Combine ChIP-seq for H3K27me3 with RNA-seq to correlate demethylase inhibition with transcriptional changes, filtering out nonspecific histone modifications .
- Dose-Response Curves: Establish a steep Hill coefficient (>2) to confirm specificity; nonspecific inhibitors often show shallow curves .
Basic: What are the key parameters for optimizing cellular uptake of this compound Salt in in vitro models?
Answer:
- Permeability: Use lipophilic carriers (e.g., cyclodextrins) or electroporation for hydrophilic salts. Validate uptake via intracellular LC-MS quantification .
- Time-Course Experiments: Measure intracellular concentrations at 6, 12, and 24 hours to identify peak activity windows .
- Viability Controls: Include MTT assays to rule out cytotoxicity at effective concentrations .
Advanced: How can researchers resolve discrepancies between in vitro and in vivo efficacy data for this compound Salt?
Answer:
- Pharmacokinetic Profiling: Assess plasma stability, tissue distribution, and half-life using radiolabeled GSK-J1 (³H or ¹⁴C) in animal models .
- Metabolite Screening: Identify active/inactive metabolites via liver microsome assays and compare with in vivo outcomes .
- Tissue-Specific Delivery: Use nanoparticle encapsulation to enhance bioavailability in target organs (e.g., brain or bone marrow) .
Basic: What statistical approaches are recommended for analyzing dose-response data in this compound Salt studies?
Answer:
- Nonlinear Regression: Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate IC₅₀ and Hill slopes .
- Outlier Handling: Use Grubbs’ test to exclude outliers; report confidence intervals for IC₅₀ values .
- Replication: Perform triplicate experiments across independent batches to account for batch variability .
Advanced: How can researchers ensure reproducibility when studying this compound Salt’s effects on histone modification dynamics?
Answer:
- Standardized Protocols: Adopt MIAME (Minimum Information About a Microarray Experiment) guidelines for epigenomic data, detailing antibody lots (e.g., anti-H3K27me3) and ChIP-seq parameters .
- Data Deposition: Share raw sequencing files and analysis pipelines via repositories like GEO (Gene Expression Omnibus) with persistent identifiers (DOIs) .
- Interlab Validation: Collaborate with independent labs to replicate key findings using identical cell lines and treatment conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
